

Spectroscopic Profile of 3-Anilino-3-oxopropanoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Anilino-3-oxopropanoic acid

Cat. No.: B099428

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Introduction

3-Anilino-3-oxopropanoic acid, also known as Malonanilic acid, is a chemical compound with the molecular formula $C_9H_9NO_3$. Its structure consists of an aniline moiety linked via an amide bond to a propanoic acid backbone. This arrangement of functional groups—a carboxylic acid, an amide, and an aromatic ring—gives rise to a unique spectroscopic signature. Understanding this signature is crucial for its identification, characterization, and quality control in research and development settings. This guide provides a detailed overview of the expected spectroscopic data for **3-Anilino-3-oxopropanoic acid**, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: **3-Anilino-3-oxopropanoic acid** Synonym: Malonanilic acid CAS Number: 15580-32-2 Molecular Formula: $C_9H_9NO_3$ Molecular Weight: 179.17 g/mol

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of solid **3-Anilino-3-oxopropanoic acid** is expected to exhibit

characteristic absorption bands corresponding to its carboxylic acid, amide, and aromatic functionalities.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic acid)
~3300	Medium	N-H stretch (Amide)
~1720	Strong	C=O stretch (Carboxylic acid)
~1660	Strong	C=O stretch (Amide I)
~1600, ~1490	Medium-Strong	C=C stretch (Aromatic ring)
~1550	Medium	N-H bend (Amide II)
~1250	Medium-Strong	C-O stretch (Carboxylic acid)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Although experimental NMR data for **3-Anilino-3-oxopropanoic acid** is not readily available in public databases, the expected chemical shifts can be predicted based on its structure and known values for similar functional groups.

¹H NMR (Proton NMR)

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methylene protons, the amide proton, and the carboxylic acid proton.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10-12	Singlet (broad)	1H	Carboxylic acid (-COOH)
~8-9	Singlet (broad)	1H	Amide (-NH-)
~7.5	Multiplet	2H	Aromatic protons (ortho to -NH)
~7.3	Multiplet	2H	Aromatic protons (meta to -NH)
~7.1	Multiplet	1H	Aromatic proton (para to -NH)
~3.4	Singlet	2H	Methylene (-CH ₂ -)

¹³C NMR (Carbon-13 NMR)

The carbon-13 NMR spectrum will provide insights into the different carbon environments within the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment
~172	Carboxylic acid carbonyl (C=O)
~168	Amide carbonyl (C=O)
~138	Aromatic C (quaternary, attached to N)
~129	Aromatic CH (meta)
~124	Aromatic CH (para)
~120	Aromatic CH (ortho)
~41	Methylene (-CH ₂ -)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Anilino-3-oxopropanoic acid**, electron ionization (EI) would likely lead to the following characteristic fragments.

m/z	Interpretation
179	Molecular ion $[M]^+$
135	$[M - CO_2]^+$
93	$[C_6H_5NH_2]^+$ (Aniline)
77	$[C_6H_5]^+$ (Phenyl cation)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.

Infrared (IR) Spectroscopy of a Solid Sample

Method: Attenuated Total Reflectance (ATR) or KBr Pellet

- Sample Preparation (KBr Pellet):
 - Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
 - Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.
- Data Acquisition:
 - Place the KBr pellet or apply the solid sample directly to the ATR crystal.
 - Record the spectrum, typically in the range of 4000-400 cm^{-1} .
 - Acquire a background spectrum of the empty sample compartment or clean ATR crystal and subtract it from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Dissolve approximately 5-10 mg of **3-Anilino-3-oxopropanoic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as the acidic and amide protons may exchange with protic solvents. DMSO-d₆ is often a good choice for observing exchangeable protons.
- Data Acquisition:
 - Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.
 - Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

Mass Spectrometry (MS)

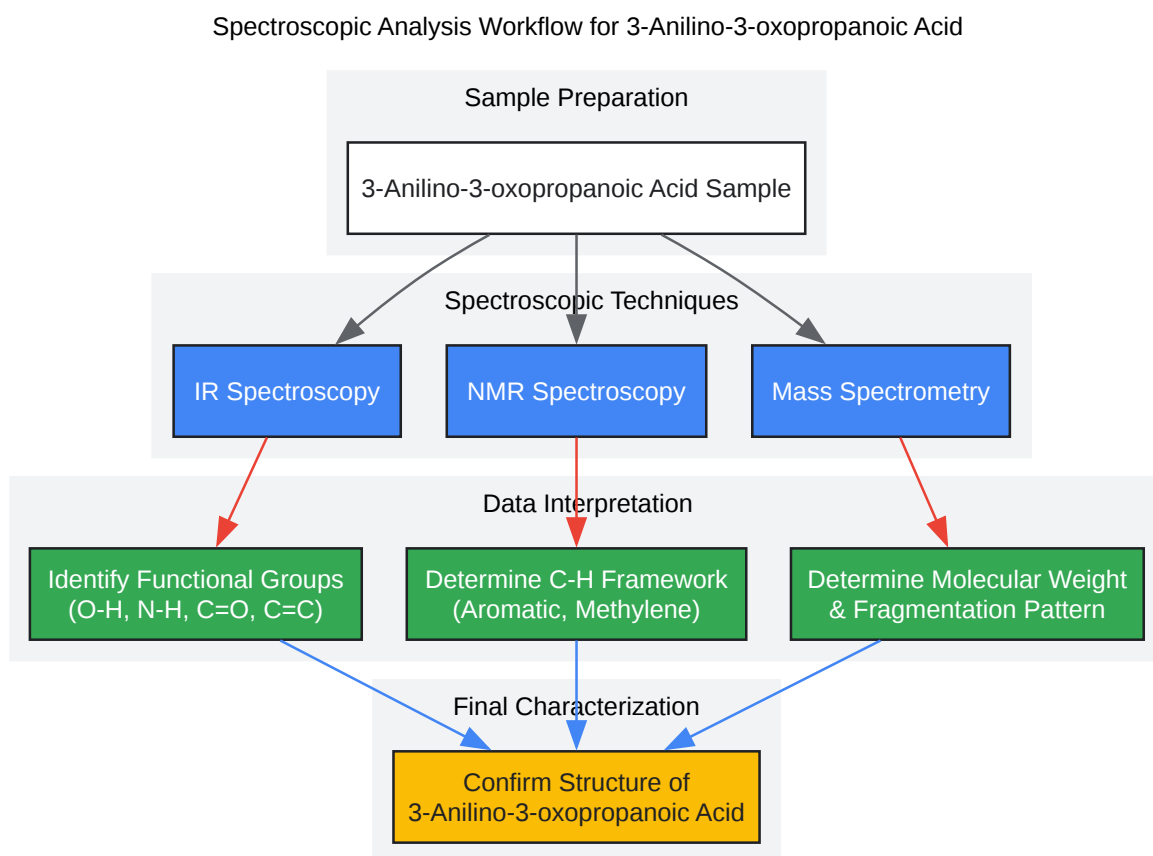
Method: Electron Ionization (EI)

- Sample Introduction:
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography if the compound is sufficiently volatile and thermally stable.
- Ionization:
 - Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
- Analysis:
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- Detection:
 - The abundance of each ion is measured, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **3-Anilino-3-oxopropanoic acid**.



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Spectroscopic analysis workflow.

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